1-(1h-1,2,4-Triazol-5-yl)urea

Description

Contextual Placement of 1-(1H-1,2,4-Triazol-5-yl)urea within Heterocyclic Chemistry Research

Heterocyclic chemistry, a cornerstone of organic chemistry, investigates cyclic compounds containing atoms of at least two different elements in their rings. Within this vast field, nitrogen-containing heterocycles are of paramount importance, forming the structural basis for a multitude of natural products and synthetic compounds with significant biological activities. nih.govnih.gov One such privileged scaffold is the 1,2,4-triazole (B32235) ring, a five-membered aromatic system with three nitrogen atoms that is a key component in numerous medicinal agents. nih.govchemijournal.com The unique structure of the 1,2,4-triazole ring allows for diverse substitutions, making it a versatile building block in drug design. nih.gov

Parallelly, urea (B33335) derivatives are recognized for their own range of biological properties, including antituberculosis and anticonvulsant activities. researchgate.net The strategic combination of these two pharmacophores—the 1,2,4-triazole nucleus and the urea moiety—gives rise to triazole-urea hybrid scaffolds. This molecular hybridization is a deliberate design strategy to create new chemical entities with potentially enhanced or novel biological profiles.

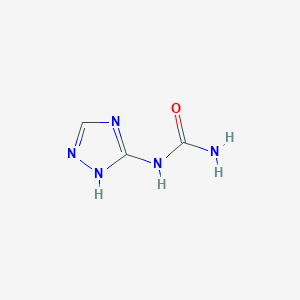

This compound represents a foundational structure within this class of hybrid molecules. It consists of a 1,2,4-triazole ring directly linked to a urea group. Its chemical formula is C₃H₅N₅O, and it has a molecular weight of 127.11 g/mol . This simple, unsubstituted structure serves as a parent scaffold for a wide array of more complex derivatives that have been synthesized and investigated for various therapeutic applications.

Significance of Triazole-Urea Hybrid Scaffolds in Modern Chemical Synthesis and Design

The rationale for designing triazole-urea hybrid molecules is to merge the distinct chemical and biological attributes of both the 1,2,4-triazole ring and the urea functional group into a single molecule. chemijournal.com This approach has gained significant traction in medicinal chemistry and materials science.

The 1,2,4-triazole moiety is highly valued for several reasons. Its aromatic, electron-deficient nature often imparts metabolic stability to the parent molecule. nih.gov Furthermore, the nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor, facilitating strong interactions with biological targets like enzymes and receptors. nih.gov This capability is crucial for the molecular recognition processes that underpin pharmacological activity.

The urea linkage (-NH-CO-NH-) is a powerful hydrogen-bonding motif, capable of forming multiple, structurally defined hydrogen bonds. This feature is instrumental in the design of enzyme inhibitors and other therapeutic agents that require tight binding to a protein's active site. The combination of these two moieties creates a rigid and versatile scaffold that can be readily functionalized to explore structure-activity relationships (SAR).

The significance of these hybrid scaffolds is evident in their wide range of reported biological activities. Research has demonstrated that various substituted 1,2,4-triazole-urea conjugates exhibit promising potential as anticancer, antifungal, and antibacterial agents. nih.govnih.govnih.gov

Table 1: Investigated Biological Activities of 1,2,4-Triazole-Urea Derivatives

| Derivative Class | Investigated Biological Activity | Research Focus |

|---|---|---|

| Substituted 1,2,4-triazole-urea conjugates | Anticancer | Evaluation of in vitro cytotoxicity against various human cancer cell lines (e.g., breast, lung, prostate). nih.gov |

| Substituted 1,2,4-triazole-urea/thiourea (B124793) derivatives | Antifungal | Activity against various plant pathogens like Phomopis obscurans and Phomopis viticola. mdpi.com |

| N-acyl, N-thiourea derivatives of 1,2,4-triazole | Antibacterial | Testing against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. chemmethod.comresearchgate.net |

Evolution of Research Perspectives on 1,2,4-Triazole-Containing Urea Derivatives

The scientific interest in 1,2,4-triazole-containing urea derivatives has evolved considerably over time, reflecting broader trends in medicinal chemistry and drug discovery.

Initially, research often focused on the synthesis and biological screening of 1,2,4-triazoles and ureas as separate classes of compounds, both recognized for their pharmacological potential. nih.govresearchgate.net The first forays into combining these structures were part of a wider exploration of heterocyclic chemistry, with early synthetic methods often involving multi-step, classical reactions. mdpi.com For example, one established method involves reacting thiocarbohydrazide (B147625) with pre-formed urea derivatives in a hot oil bath to construct the triazole ring. researchgate.netmdpi.com

The advent of rational drug design and molecular hybridization marked a significant shift in perspective. Scientists began to intentionally create triazole-urea conjugates to synergize the properties of the two pharmacophores. researchgate.net This led to the development of more sophisticated synthetic strategies aimed at producing libraries of compounds for high-throughput screening. These methods include multi-component reactions and, more recently, microwave-assisted synthesis, which can accelerate reaction times and improve yields. nih.govfrontiersin.org

Contemporary research has become even more targeted. With an advanced understanding of disease biology, chemists now design 1,2,4-triazole-urea derivatives to interact with specific molecular targets, such as protein kinases, which are often implicated in cancer. chemijournal.com This target-driven approach involves using computational tools and structure-activity relationship (SAR) studies to refine the molecular structure for enhanced potency and selectivity. nih.govresearchgate.net The research has thus progressed from broad screening of simple hybrids to the precision design of complex molecules for specific therapeutic purposes.

Table 2: Evolution of Synthetic and Research Focus on 1,2,4-Triazole-Urea Derivatives

| Time Period | Primary Research Focus | Common Synthetic Approaches |

|---|---|---|

| Early Research | Exploration of broad biological activities (e.g., antifungal, antibacterial). nih.gov | Classical multi-step synthesis; condensation reactions. mdpi.com |

| Mid-20th Century - Early 21st Century | Rational design and molecular hybridization; SAR studies. researchgate.net | Development of more efficient synthetic routes; library synthesis. researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

7154-49-6 |

|---|---|

Molecular Formula |

C3H5N5O |

Molecular Weight |

127.11 g/mol |

IUPAC Name |

1H-1,2,4-triazol-5-ylurea |

InChI |

InChI=1S/C3H5N5O/c4-2(9)7-3-5-1-6-8-3/h1H,(H4,4,5,6,7,8,9) |

InChI Key |

PWBKJGAYFKBTMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=N1)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 1h 1,2,4 Triazol 5 Yl Urea and Its Structural Analogs

Direct Synthetic Routes to 1-(1H-1,2,4-Triazol-5-yl)urea

Direct synthetic routes aim to construct the this compound molecule in a limited number of steps, often by forming the urea (B33335) linkage onto a pre-existing triazole ring or by cyclizing a precursor that already contains the urea or a related moiety.

Reaction of Carbamates of 4-Amino-1,2,4-triazoles with Amines

A versatile method for the synthesis of ureas involves the reaction of carbamates with amines. In the context of this compound, this would involve the initial formation of a carbamate (B1207046) derivative of a 4-amino-1,2,4-triazole (B31798). For instance, 4-amino-1,2,4-triazole can be reacted with a suitable chloroformate, such as phenyl chloroformate, in the presence of a base like potassium carbonate in a solvent like acetonitrile (B52724) to yield the corresponding phenyl carbamate derivative. niscpr.res.in This intermediate can then be treated with ammonia (B1221849) or a primary or secondary amine to displace the phenoxy group and form the desired urea derivative.

The reaction of 4-amino-1,2,4-triazoles with phenyl chloroformate has been shown to produce carbamate derivatives in good to excellent yields (81-97%). niscpr.res.inresearchgate.net The choice of solvent and base is crucial for the success of this reaction, with acetonitrile and potassium carbonate proving to be an effective combination. niscpr.res.inresearchgate.net The subsequent reaction with an amine would proceed via a nucleophilic acyl substitution mechanism.

Table 1: Synthesis of Carbamate Derivatives of 4-Amino-1,2,4-triazoles This table is interactive. Click on the headers to sort.

| Starting 4-Amino-1,2,4-triazole | Reagent | Solvent | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Amino-3,5-diphenyl-1,2,4-triazole | Phenyl chloroformate | CH3CN | K2CO3 | Phenyl (3,5-diphenyl-4H-1,2,4-triazol-4-yl)carbamate | 97 | niscpr.res.in |

| 4-Amino-3,5-bis(4-chlorophenyl)-1,2,4-triazole | Phenyl chloroformate | CH3CN | K2CO3 | Phenyl (3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-yl)carbamate | 92 | niscpr.res.in |

| 4-Amino-3,5-bis(4-methylphenyl)-1,2,4-triazole | Phenyl chloroformate | CH3CN | K2CO3 | Phenyl (3,5-bis(4-methylphenyl)-4H-1,2,4-triazol-4-yl)carbamate | 95 | niscpr.res.in |

Cyclization Reactions involving Thiourea (B124793) Derivatives

Another prominent direct route involves the cyclization of thiourea derivatives. In this approach, a thiourea bearing a suitable precursor for the triazole ring is synthesized and then cyclized to form the 1,2,4-triazole (B32235) ring with the urea (or thiourea) moiety already in place. For example, thiourea derivatives can be reacted with thiocarbohydrazide (B147625) at elevated temperatures (130-140 °C) in an oil bath to afford the corresponding 1,2,4-triazoles. nih.gov This method has been successfully employed to synthesize a series of novel thiourea and urea derivatives containing 1,2,4-triazole moieties with satisfactory yields ranging from 45-83%. nih.gov The resulting thiourea can then be converted to its urea analog if desired.

The general scheme for this reaction involves the heating of equimolar mixtures of a thiourea or urea derivative with thiocarbohydrazide. nih.gov The resulting fused mass is then treated with hot water to isolate the triazole product. nih.gov

Precursor-Based Synthesis Strategies for the Triazole-Urea Moiety

Precursor-based strategies involve the construction of the triazole and urea moieties in a stepwise or convergent manner, often allowing for greater flexibility in introducing various substituents.

Biginelli-like Cyclocondensation Reactions Utilizing Urea in Triazole-Hybrid Formation

The Biginelli reaction, a one-pot three-component cyclocondensation of an aldehyde, a β-ketoester, and urea, is a classic method for the synthesis of dihydropyrimidinones. organic-chemistry.orgacs.orgnih.gov This reaction has been adapted to create triazole-hybrid molecules in what can be termed a Biginelli-like reaction. In this modification, a triazole-containing aldehyde or another component is used, or in some cases, a 5-amino-1,2,4-triazole is used in place of urea. nih.gov

For instance, a three-component reaction of an aldehyde, a β-ketoester, and a 5-amino-1,2,4-triazole can lead to the formation of a triazolo[1,5-a]pyrimidine, which is a structural analog of the dihydropyrimidinone product of the classical Biginelli reaction. nih.gov These reactions are typically catalyzed by Brønsted or Lewis acids. organic-chemistry.org The versatility of this approach allows for the synthesis of a wide array of functionalized triazole-fused pyrimidinones.

Table 2: Examples of Biginelli-like Reactions for Triazole-Hybrid Synthesis This table is interactive. Click on the headers to sort.

| Aldehyde | β-Ketoester/Active Methylene Compound | Urea/Urea-like Component | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate (B1235776) | 5-Amino-1,2,4-triazole | Acid catalyst | Triazolo[1,5-a]pyrimidine derivative | nih.gov |

| Various aldehydes | Ethyl cyanoacetate | Urea/Thiourea | Diisopropyl ethyl ammonium (B1175870) acetate (B1210297) | 1,2,3,4-Tetrahydropyrimidine | acs.org |

| Various aldehydes | Isopropyl acetoacetate | Urea/Thiourea | Strontium chloride hexahydrate | Dihydropyrimidinone | nih.gov |

Click Chemistry Approaches for Triazole-Urea Scaffold Assembly

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of 1,2,3-triazoles due to its high efficiency, mild reaction conditions, and broad substrate scope. beilstein-journals.orgorganic-chemistry.orgsciencedaily.com This methodology can be effectively employed to assemble triazole-urea scaffolds.

A common strategy involves the synthesis of an alkyne-containing urea derivative and an azide-functionalized molecule, or vice versa. The subsequent CuAAC reaction between these two precursors leads to the formation of a 1,4-disubstituted 1,2,3-triazole-urea conjugate. nih.gov This modular approach allows for the rapid generation of diverse libraries of triazole-urea compounds by varying the alkyne and azide (B81097) components. The 1,2,3-triazole ring is a known bioisostere for the amide bond, and this synthetic strategy has been used to create more metabolically stable analogs of bioactive compounds. nih.gov

Reactions involving 5-Amino-1H-1,2,4-triazol-3-carboxylic Acid and Isocyanates

The synthesis of triazole-urea derivatives can also be achieved through precursor-based strategies starting from 5-amino-1H-1,2,4-triazole-3-carboxylic acid. This starting material possesses both an amino group and a carboxylic acid group, offering multiple points for functionalization.

One potential route involves the conversion of the carboxylic acid to an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate. The resulting isocyanate is a highly reactive intermediate that can readily react with ammonia or an amine to yield the desired this compound derivative. Alternatively, the amino group on the triazole ring could be reacted with an isocyanate to form a urea linkage.

Furthermore, multicomponent reactions involving isocyanates are known to produce triazole derivatives. For example, a microwave-assisted reaction between aldehydes, phenylhydrazines, and phenyl isocyanates has been shown to efficiently produce 1,2,4-triazole-3-one derivatives. nih.gov While not a direct synthesis of the target compound, this demonstrates the utility of isocyanates in constructing the triazole-urea scaffold. The synthesis of amides from 5-amino-1,2,4-triazole-3-carboxylic acid has also been reported, indicating the reactivity of the carboxylic acid group for derivatization. researchgate.net

Oxidative Coupling Reactions in 1,2,4-Triazole Synthesis

Oxidative coupling reactions have emerged as a powerful tool for the formation of 1,2,4-triazole rings, often proceeding through sequential C-N and N-N bond formations. These methods are valued for their use of readily available starting materials and tolerance of various functional groups. nih.gov

A prominent approach involves the copper-catalyzed oxidative coupling of amidines with partners like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), using oxygen from the air as a green and inexpensive oxidant. nih.govorganic-chemistry.org This process facilitates the construction of the triazole ring under relatively mild conditions. Similarly, a copper-catalyzed tandem reaction can synthesize 1,2,4-triazole derivatives from nitriles and 2-aminopyridines or amidines, again using air as the oxidant. nih.govorganic-chemistry.org

Beyond copper, other catalytic systems have been developed. A metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been achieved from hydrazones and aliphatic amines using iodine as a catalyst under aerobic conditions. acs.org This reaction proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. acs.org More recently, a bio-inspired approach utilizing an o-quinone catalyst (1,10-phenanthroline-5,6-dione) with a Lewis acid co-catalyst (FeCl₃) and oxygen has been reported for the regioselective synthesis of 1,2,4-triazoles. rsc.org This atom-economical method couples primary amines and hydrazines, producing only water and ammonia as by-products. rsc.org

Table 1: Oxidative Coupling Methods for 1,2,4-Triazole Synthesis

| Catalyst/Reagent | Starting Materials | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Copper Salt (e.g., CuBr) | Amidines and Nitriles | Air (O₂) | Readily available and inexpensive catalyst; wide functional group tolerance. | nih.govorganic-chemistry.org |

| Iodine (I₂) | Hydrazones and Aliphatic Amines | Aerobic (O₂) | Metal-free synthesis; proceeds via a cascade reaction. | acs.org |

| 1,10-phenanthroline-5,6-dione / FeCl₃ | Primary Amines and Hydrazines | Oxygen (O₂) | Bio-inspired, atom-economical, and environmentally benign. | rsc.org |

Condensation Reactions between Hydrazines and Diacylamines (Einhorn–Brunner Reaction)

The Einhorn–Brunner reaction is a classical method for synthesizing 1,2,4-triazole isomers through the acid-catalyzed condensation of hydrazines or their derivatives with diacylamines (imides). wikipedia.orgdrugfuture.com This reaction, first detailed by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, remains a fundamental route to substituted 1,2,4-triazoles. wikipedia.orgdrugfuture.com

The mechanism involves the initial protonation of the hydrazine (B178648), which then attacks a carbonyl group of the imide. wikipedia.org A series of steps involving dehydration, cyclization, and subsequent elimination of another water molecule leads to the formation of the aromatic 1,2,4-triazole ring. wikipedia.org

A key aspect of the Einhorn–Brunner reaction is its regioselectivity when using asymmetrical imides. Research has shown that the more acidic acyl group on the imide preferentially determines the substituent at the 3-position of the resulting triazole ring. wikipedia.org Despite its utility, the reaction can be limited by this regioselectivity and sometimes requires harsh conditions, which has led to the development of alternative methods. acs.org

Advanced Synthetic Techniques and Reaction Condition Optimization

To improve the efficiency, yield, and environmental footprint of 1,2,4-triazole synthesis, modern techniques focusing on reaction conditions have been developed. These include the use of microwave irradiation and the careful selection of catalytic and solvent systems.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has been shown to dramatically accelerate the formation of 1,2,4-triazole derivatives. nih.gov This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.goverdogan.edu.tr

For instance, substituted 1,2,4-triazoles can be prepared from hydrazines and formamide (B127407) under microwave irradiation without the need for a catalyst. organic-chemistry.org In other examples, the synthesis of 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-ones was completed in just 5 minutes with a 96% yield under microwave conditions. nih.gov Similarly, the synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole derivatives was achieved in 10 minutes. nih.govresearchgate.net The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| 1,2,4-Triazole Derivative | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-ones | Conventional Heating | Several Hours | Moderate | nih.gov |

| Microwave Irradiation | 5 minutes | 96% | nih.gov | |

| Thioether derivatives of 1,2,4-triazole | Conventional Heating | Not specified | Lower | nih.gov |

| Microwave Irradiation | 15 minutes | 81% | nih.gov |

Catalyst Systems in Triazole-Urea Formation (e.g., Cu(OAc)₂, Sodium Ascorbate)

The formation of a triazole-urea conjugate, such as this compound, often relies on modular strategies like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient for linking a triazole ring to another molecular fragment, such as one bearing a urea group.

In a typical CuAAC approach to synthesize a 1,2,3-triazole-urea conjugate, an alkyne-functionalized urea derivative is reacted with an azide-functionalized precursor. nih.gov The catalyst system frequently consists of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O) or copper(II) acetate (Cu(OAc)₂), and a reducing agent, most commonly sodium ascorbate (B8700270). nih.gov The sodium ascorbate reduces the Cu(II) species to the catalytically active Cu(I) in situ. The Cu(I) catalyst then facilitates the [3+2] cycloaddition between the azide and alkyne to regioselectively form the 1,4-disubstituted triazole ring. nih.gov This method is known for its high yields, mild reaction conditions, and exceptional tolerance of a wide array of functional groups, making it ideal for the synthesis of complex molecules.

Solvent System and Temperature Optimization in Synthetic Pathways

The choice of solvent and the optimization of reaction temperature are critical parameters that significantly influence the outcome of synthetic pathways leading to 1,2,4-triazoles. The solvent can affect reactant solubility, reaction rates, and even the course of the reaction itself.

For instance, the CuAAC reaction used to form triazole-urea linkages is often performed in a mixture of solvents, such as n-butanol and water (1:1), at a moderately elevated temperature of 65 °C to ensure homogeneity and an adequate reaction rate. nih.gov In other syntheses, high-temperature water (HTW) has been explored as a green solvent, with temperatures ranging from 170 °C to 220 °C being optimized to maximize yield. uni-konstanz.de The synthesis of 1H-1,2,4-triazole from formamide and hydrazine can be conducted at elevated temperatures, with the reaction temperature being a key parameter to control the reaction speed and product output. google.com The temperature can also be a determining factor in the reactivity and stability of intermediates, such as the triazolyl-copper complexes formed during oxidative coupling reactions. frontiersin.org Careful optimization of these conditions is essential for developing efficient, scalable, and environmentally conscious synthetic routes.

Derivatization and Structural Modification Strategies of 1 1h 1,2,4 Triazol 5 Yl Urea

Chemical Functionalization of the Triazole Ring

The 1,2,4-triazole (B32235) ring is a versatile core for functionalization due to the presence of multiple nitrogen atoms and a reactive carbon atom. These sites can be targeted to modulate the electronic properties, steric profile, and hydrogen bonding capacity of the molecule.

The 1,2,4-triazole nucleus possesses three nitrogen atoms (N1, N2, and N4) that can potentially undergo alkylation or arylation. The reaction of nitrotriazoles with various electrophilic agents in a basic medium often results in a mixture of N1 and N2 isomers. nih.gov However, the regioselectivity of these reactions can be influenced by the nature of the substituent on the triazole ring, the choice of the alkylating or arylating agent, the base, and the reaction conditions. nih.gov

For instance, studies on the alkylation of 4(5)-nitro-1,2,3-triazole have shown that the reaction can be directed to functionalize all three endocyclic nitrogen atoms, leading to a diverse array of N-alkyl and N-aryl derivatives. nih.gov While direct N-alkylation of the 1-(1H-1,2,4-triazol-5-yl)urea scaffold is not extensively documented in isolation, the principles of triazole chemistry suggest that similar strategies could be applied. The use of copper-catalyzed N-arylation has been a successful method for synthesizing N-phenyl and N-thiazolyl substituted indazoles from ortho-chlorinated arylhydrazones, a technique that could potentially be adapted for triazole-urea compounds. nih.gov

The introduction of alkyl or aryl groups on the triazole nitrogen can significantly impact the molecule's planarity, solubility, and ability to form intermolecular interactions, which are critical for its biological activity.

The 1,2,4-triazole ring in the parent compound has a carbon atom at the C3 position that is amenable to substitution. Synthetic strategies often involve building the triazole ring from precursors that already contain the desired substituent at the C3 position. For example, N-(3-Phenyl-1H-1,2,4-triazol-5-yl)urea is a derivative where a phenyl group is present at the C3 position. ontosight.ai

Another approach involves the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles through methods like microwave-induced cyclodehydration of secondary amides and hydrazides. organic-chemistry.org This highlights that the C3 position can be functionalized with a variety of groups. Furthermore, the 1,2,4-triazole moiety can act as a directing group for C-H arylation reactions, indicating the potential for direct functionalization of the triazole C-H bond under specific catalytic conditions. organic-chemistry.org

Modifications of the Urea (B33335) Bridge

The urea bridge serves as a key linker and hydrogen bonding unit. Its modification is a common strategy to alter the molecule's conformation, binding affinity, and pharmacokinetic profile.

Isosteric replacement of the urea's oxygen atom with a sulfur atom leads to the formation of 1-(1H-1,2,4-triazol-5-yl)thiourea analogs. wikipedia.org Thioureas are structurally similar to ureas but can exhibit different chemical and biological properties due to the distinct size, electronegativity, and hydrogen bonding capabilities of the sulfur atom. wikipedia.org

The synthesis of these thiourea (B124793) derivatives can be achieved by reacting 1H-1,2,4-triazol-5-amine with various isothiocyanates. rsc.org A series of novel thiourea and urea derivatives containing 1,2,4-triazole moieties have been synthesized and evaluated for their biological activities. nih.govnih.gov For example, 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(2,4,6-trichlorophenyl)thiourea is a complex thiourea derivative that has been synthesized and characterized. nih.gov The synthesis of 1,2,4-triazole-5-thione derivatives, which are related to the thiourea analogs, has also been explored through one-pot, two-step methods.

Table 1: Comparison of Urea and Thiourea Analogs

| Feature | Urea Analogs | Thiourea Analogs |

|---|---|---|

| General Structure | R-NH-C(=O)-NH-Triazole | R-NH-C(=S)-NH-Triazole |

| Key Atom | Oxygen | Sulfur |

| Synthesis | Reaction with isocyanates | Reaction with isothiocyanates rsc.org |

| Biological Activity | Often exhibit cytotoxic and apoptosis-inducing properties nih.gov | Also show significant biological activities, including antifungal and larvicidal nih.gov |

A widely employed derivatization strategy involves the introduction of various aromatic and heteroaromatic substituents on the terminal nitrogen of the urea moiety. This is typically achieved by reacting 1H-1,2,4-triazol-5-amine with a diverse range of substituted aryl or heteroaryl isocyanates. This approach allows for the systematic exploration of structure-activity relationships by varying the electronic and steric properties of the substituent.

A variety of substituted phenyl groups, including those with electron-donating and electron-withdrawing groups, have been incorporated. nih.gov For instance, derivatives bearing 4-chloro-3-(trifluoromethyl)phenyl and 4-bromophenyl groups have been synthesized. nih.gov The synthesis of N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-[4-(trifluoromethoxy)phenyl]urea demonstrates the incorporation of both pyridinyl and a substituted phenyl group. keyorganics.net

Table 2: Examples of Aromatic and Heteroaromatic Substituents on the Urea Moiety

| Substituent (R in R-NH-CO-NH-Triazole) | Resulting Compound Class | Reference |

|---|---|---|

| Substituted Phenyl | N-Aryl-N'-(1H-1,2,4-triazol-5-yl)ureas | nih.gov |

| 4-chloro-3-(trifluoromethyl)phenyl | 1-((1-(Aryl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | nih.gov |

| 4-(trifluoromethoxy)phenyl | N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-[4-(trifluoromethoxy)phenyl]urea | keyorganics.net |

| Thiazolyl | N-Thiazolyl-N'-(1H-1,2,4-triazol-5-yl)ureas | nih.gov |

Hybrid Compound Synthesis and Scaffold Diversity Generation

The this compound scaffold can be incorporated into more complex molecular architectures to create hybrid compounds. This strategy aims to combine the pharmacophoric features of the triazolylurea moiety with those of other biologically active scaffolds to produce novel molecules with potentially synergistic or enhanced activities. acs.org

One approach is to link the triazolylurea core to another heterocyclic system. For example, new series of 1,2,4-triazole-linked urea and thiourea conjugates have been synthesized and evaluated for their cytotoxic properties. nih.gov Another strategy involves using the 1,2,3-triazole ring as a linker to connect an aryl urea moiety with a substituted aromatic ring, creating a new class of potential kinase inhibitors. nih.gov The concept of molecular hybridization has also been applied by creating hybrids of 1,2,4-triazoles with other heterocycles like benzimidazole (B57391) and 1,3,5-triazine. acs.org These hybrid structures offer a way to generate scaffold diversity and explore new regions of chemical space. acs.org

Integration with Dihydropyrimidinone Scaffolds

The fusion of the 1,2,4-triazole nucleus with dihydropyrimidinone (DHPM) scaffolds represents a significant synthetic strategy. This is often achieved through a variation of the Biginelli reaction, a multicomponent reaction known for its efficiency in generating DHPMs. In this modified approach, an aminotriazole, such as 5-amino-1,2,4-triazole, replaces the traditional urea component.

The reaction involves the condensation of the aminotriazole, an aldehyde (aromatic or aliphatic), and a β-ketoester. This process can lead to the formation of dihydrotriazolo-pyrimidines. Research has shown that the selectivity of this reaction is highly dependent on the specific substituents of the reactants, potentially yielding different regioisomers. nih.gov For instance, the reaction of 3-alkylthio-5-amino-1,2,4-triazoles with ethyl acetoacetate (B1235776) and various aldehydes can produce two distinct dihydrotriazolo-pyrimidine isomers. nih.gov

The use of catalysts like montmorillonite (B579905) clay under solvent-free conditions has been explored to create environmentally friendly protocols for this synthesis. nih.gov Furthermore, modifications to the traditional Biginelli reaction, such as using O,S-substituted isoureas, have been developed to improve efficiency, particularly with sterically hindered aldehydes. nih.gov These synthetic routes provide a versatile platform for creating diverse libraries of triazole-fused dihydropyrimidinone derivatives.

Table 1: Synthesis of Dihydropyrimidinone Derivatives via Modified Biginelli Reaction

| Urea Component Analogue | Other Reactants | Resulting Scaffold | Key Findings | Reference |

|---|---|---|---|---|

| 5-Amino-1,2,4-triazoles | Aldehydes, Acetoacetates | Dihydrotriazolo-pyrimidines | Reaction selectivity depends on reactant substitution; can yield regioisomers. nih.gov | nih.gov |

| Guanidine hydrochloride | Aromatic aldehydes, Acetoacetates | 2-Imino-dihydropyrimidines | Ultrasound irradiation can promote the reaction. encyclopedia.pub | encyclopedia.pub |

| 3-Alkylthio-5-amino-1,2,4-triazoles | Ethyl acetoacetate, Aldehydes | Dihydrotriazolo-pyrimidines | Produces two different regioisomers (dihydrotriazolo-pyrimidines 20 and 21). nih.gov | nih.gov |

Incorporation of Other Heterocyclic Moieties (e.g., Tetrazole, Oxadiazole, Pyrazole)

Beyond dihydropyrimidinones, the core structure of this compound is frequently modified by incorporating other five-membered heterocyclic rings like tetrazole, oxadiazole, and pyrazole (B372694). This strategy aims to modulate the physicochemical and biological properties of the parent compound.

Tetrazole Derivatives: The tetrazole ring is often considered a bioisostere of a carboxylic acid group and can enhance metabolic stability. Synthetic strategies have been developed for the sequential assembly of 1,2,4-triazole and tetrazole fragments into a single, stable polyazole molecule. umich.edu A notable example is the synthesis of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole, a hybrid molecule created by modifying the cyano group of a nitro-triazole precursor. semanticscholar.orgresearchgate.netrsc.org This multi-step synthesis involves converting the cyano group to a tetrazol-1-ol and subsequent oxidation of the triazole ring. semanticscholar.orgresearchgate.net

Oxadiazole Derivatives: The incorporation of the 1,3,4-oxadiazole (B1194373) ring is another common derivatization. The oxadiazole moiety is known for its electron-withdrawing nature, which can increase metabolic resistance. It is often used as a linker or a key part of a pharmacophore. mdpi.com For example, twenty new 5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole derivatives were synthesized and evaluated as potential OXPHOS inhibitors. nih.gov The synthesis of these hybrid molecules often involves the cyclization of corresponding precursor molecules.

Pyrazole Derivatives: The combination of pyrazole and 1,2,4-triazole rings in a single molecule has been extensively explored. zsmu.edu.uanih.gov These two pharmacophores are known to contribute to a wide range of biological activities. zsmu.edu.ua Synthetic methods include reacting 1H-pyrazole or 1H-1,2,4-triazole with propananilide intermediates in dimethylformamide to yield 3-(1H-pyrazole-1-yl/1H-1,2,4-triazol-1-yl)-N-propananilide derivatives. nih.gov Another approach involves the synthesis of S-alkylderivatives of 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol, starting from diethyloxalate and acetone (B3395972) and proceeding through several intermediate steps including hydrazinolysis and cyclization. zsmu.edu.ua The resulting compounds merge the structural features of both heterocyclic systems.

Table 2: Examples of this compound Derivatives with Other Heterocycles

| Incorporated Heterocycle | Example Derivative | Synthetic Approach | Reference |

|---|---|---|---|

| Tetrazole | 5-(1-Hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole | Four-step modification of a cyano-triazole precursor, followed by oxidation. semanticscholar.orgresearchgate.net | semanticscholar.orgresearchgate.netrsc.org |

| Oxadiazole | 5-(1H-1,2,4-Triazol-3-yl)-1,2,4-oxadiazole derivatives | Synthesis and evaluation as OXPHOS inhibitors. nih.gov | nih.gov |

| Pyrazole | N'-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea | A complex urea derivative incorporating both pyrazole and triazole rings. hit2lead.com | hit2lead.com |

| Pyrazole | 5-(5-Methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol derivatives | Stepwise synthesis involving nucleophilic addition and alkaline cyclization. zsmu.edu.ua | zsmu.edu.ua |

| Pyrazole | 3-(1H-Pyrazole-1-yl)-N-propananilide derivatives | Reaction of 1H-pyrazole with propananilide intermediates. nih.gov | nih.gov |

Advanced Characterization Methodologies in Research on 1 1h 1,2,4 Triazol 5 Yl Urea

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid crystalline material.

While a specific single-crystal X-ray structure for 1-(1H-1,2,4-triazol-5-yl)urea is not available in the surveyed literature, analysis of structurally similar compounds provides significant insight into its likely solid-state conformation. iucr.orgresearchgate.net

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique for the verification of the empirical formula of a newly synthesized compound. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which are then compared with the theoretically calculated values derived from the compound's molecular formula. For this compound, with a molecular formula of C₃H₅N₅O echemi.com, the theoretical elemental composition can be precisely calculated.

The process involves the combustion of a small, precisely weighed sample of the compound in a controlled environment. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified. From these measurements, the percentage of each element in the original sample is determined. A close correlation between the experimentally found and calculated percentages provides strong evidence for the correct synthesis and stoichiometry of the target molecule.

While specific experimental "found" values for this compound are not detailed in the provided search results, the expected theoretical values can be presented. Research on similar triazole derivatives, such as certain 5-cyanomethyl-4-R-2,4-dihydro-3H-1,2,4-triazole-3-thiones, routinely reports both calculated and found values, demonstrating the standard practice in the field farmaciajournal.com. For instance, the elemental analysis of a related compound, 5-cyanomethyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (C₁₁H₁₀N₄OS), showed a close match between the calculated (C, 53.64%; H, 4.09%; N, 22.75%) and found (C, 53.86%; H, 3.87%; N, 22.93%) values farmaciajournal.com.

Below is a table detailing the calculated elemental composition for this compound.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 3 | 36.03 | 28.36% |

| Hydrogen | H | 1.008 | 5 | 5.04 | 3.97% |

| Nitrogen | N | 14.01 | 5 | 70.05 | 55.12% |

| Oxygen | O | 16.00 | 1 | 16.00 | 12.59% |

| Total | 127.12 | 100.00% |

Table 1: Calculated Elemental Composition of this compound

Chromatographic Methods for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities. Thin Layer Chromatography (TLC) and column chromatography are two of the most commonly employed methods in this regard.

Thin Layer Chromatography (TLC)

TLC is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. It operates on the principle of differential partitioning of the components of a mixture between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent or a mixture of solvents).

In the context of this compound, TLC can be used to visualize the disappearance of the starting materials and the appearance of the product spot. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can be used for identification purposes umich.edulibretexts.org. The choice of the eluent system is crucial for achieving good separation, and for triazole derivatives, various solvent systems can be employed, often consisting of a mixture of polar and non-polar solvents researchgate.netresearchgate.net. For a polar compound like this compound, a relatively polar solvent system would be required to achieve an optimal Rf value, typically between 0.2 and 0.8 for good resolution umich.edu.

| Compound | Solvent System (Hypothetical) | Rf Value (Hypothetical) |

| Starting Material 1 | Ethyl Acetate (B1210297)/Hexane (B92381) (1:1) | 0.80 |

| Starting Material 2 | Ethyl Acetate/Hexane (1:1) | 0.65 |

| This compound | Ethyl Acetate/Hexane (1:1) | 0.35 |

Table 2: Hypothetical TLC Data for the Synthesis of this compound

Column Chromatography

For the purification of larger quantities of the synthesized compound, column chromatography is the method of choice. This technique works on the same principle as TLC but on a larger scale, with the stationary phase packed into a vertical glass column. The crude product is loaded onto the top of the column, and the eluent is passed through, carrying the components of the mixture down the column at different rates. Fractions are collected sequentially, and those containing the pure compound, as determined by TLC analysis of the fractions, are combined.

The purification of various triazole-urea derivatives has been successfully achieved using column chromatography. For instance, a 1,2,3-triazole-cored structure tethering an aryl urea (B33335) was purified by flash silica gel column chromatography using a mixture of ethyl acetate in hexane as the eluent nih.gov. This suggests that a similar solvent system, with adjustments in polarity, would be effective for the purification of this compound. The selection of the appropriate solvent system is critical to ensure efficient separation and recovery of the pure product.

Theoretical and Computational Investigations of 1 1h 1,2,4 Triazol 5 Yl Urea

Quantum Chemical Calculation Methodologies

The theoretical study of triazole derivatives typically employs a range of sophisticated quantum chemical methods to predict molecular properties. These methodologies are foundational for understanding the electronic structure and reactivity of these compounds.

Density Functional Theory (DFT) Applications (e.g., B3LYP, B3PW91)

Density Functional Theory (DFT) has become a primary tool for computational studies of heterocyclic systems. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are frequently used because they provide a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. tandfonline.comresearchgate.net For instance, studies on related triazole compounds have successfully used the B3LYP method to calculate ground-state geometries, molecular orbitals, and thermodynamic properties. tandfonline.com The B3PW91 functional has also been employed to investigate the geometries and electronic structures of other complex triazole-based systems. researchgate.net These methods are capable of providing deep insights into the electron density and reactivity of molecules like 1-(1H-1,2,4-Triazol-5-yl)urea, though specific findings for this compound are not documented in the search results.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a fundamental ab initio approach that serves as a starting point for more advanced calculations. Although it does not account for electron correlation as robustly as DFT, it is valuable for providing initial approximations of molecular orbitals and electronic properties. ntu.edu.iqrdd.edu.iq In computational studies of various triazole tautomers, the HF method has been used to evaluate their relative stabilities and electronic structures. ntu.edu.iqrdd.edu.iq Comparing HF results with those from DFT can offer a more complete picture of a molecule's electronic behavior.

Basis Set Selection and Optimization (e.g., 6-31G(d,p), 6-311G(d,p), 6-311++G(d,p))

The choice of a basis set is critical for the accuracy of quantum chemical calculations. Pople-style basis sets are commonly used, with varying levels of complexity. The 6-31G(d,p) basis set is often used for initial geometry optimizations and frequency calculations as it provides a reasonable description of molecular structures. tandfonline.com For more precise energy calculations and detailed electronic property analysis, larger and more flexible basis sets like 6-311G(d,p) or those including diffuse functions (e.g., 6-311++G(d,p)) are employed. researchgate.net These advanced basis sets are better at describing the electron distribution, especially for systems with lone pairs and potential for hydrogen bonding, which are characteristic features of this compound.

Molecular Structure and Electronic Properties Analysis

Analysis of the molecular structure and electronic properties provides critical information about the stability, reactivity, and potential applications of a chemical compound. However, specific data from such analyses for this compound are not available in the provided search results.

Optimized Geometries and Conformational Analysis

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This involves calculating bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, which has a rotatable bond between the triazole and urea (B33335) moieties, conformational analysis would be necessary to identify the lowest energy conformers. While methods for such analysis are standard, specific geometric parameters for this compound are not found in the existing literature.

Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.govelixirpublishers.com A large gap suggests high stability and low reactivity. Studies on various triazole derivatives consistently involve the calculation of these frontier orbitals to predict their chemical behavior. ntu.edu.iqresearchgate.netnih.gov However, specific energy values and orbital distributions for this compound are not reported in the available search results.

Charge Distribution Analysis (e.g., Mulliken, Natural Bond Orbital (NBO))

Theoretical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are employed to understand the electronic structure and charge distribution within this compound and related triazole derivatives. isres.org Mulliken population analysis and Natural Bond Orbital (NBO) analysis are key tools in these investigations.

Mulliken atomic charge calculations help in quantifying the partial charges on each atom, providing a picture of the charge distribution across the molecule. This information is valuable for understanding the molecule's electrostatic potential and identifying sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded for interpretation. researchgate.net

In MEP maps, regions of negative electrostatic potential (often colored red) indicate areas that are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. researchgate.net For urea itself, the most reactive region, indicated by the most negative electrostatic potential, is at the oxygen atom. researchgate.net

For derivatives of 1,2,4-triazole (B32235), MEP maps help in understanding the electronic properties and predicting the sites of interaction. researchgate.net The distribution of red, blue, and green regions on the MEP surface of this compound would highlight the electronegative nitrogen and oxygen atoms as potential sites for electrophilic interaction and the electropositive hydrogen atoms as sites for nucleophilic interaction. These maps are generated from the optimized molecular structure and provide a visual representation of the charge distribution calculated through methods like DFT. researchgate.net

Dipole Moment Calculations

For instance, a comparative study on fused-triazine derivatives calculated dipole moments using the B3LYP/6-311G** level of theory. nih.gov The calculated dipole moment for one of the compounds was 6.96 D, which was significantly higher than that of urea, a standard reference molecule in nonlinear optical studies. nih.gov The magnitude of the dipole moment is an important factor in determining a molecule's suitability for applications such as nonlinear optics (NLO), where a larger dipole moment can contribute to higher NLO activity. nih.govresearchgate.net

The dipole moment is calculated from the individual bond dipoles and the molecular geometry. Therefore, accurate optimization of the molecular structure is a prerequisite for reliable dipole moment predictions. core.ac.uk The calculated dipole moment for this compound would reflect the combined effects of the polar urea group and the heterocyclic 1,2,4-triazole ring.

Spectroscopic Property Simulations

Theoretical Prediction of NMR Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the theoretical calculation of NMR chemical shifts. core.ac.uknih.gov This method has proven to be effective in providing satisfactory chemical shift predictions for various nuclei in molecules, even larger ones. nih.gov Theoretical calculations of NMR spectra are often performed on isolated molecules in the gas phase and for a specific, optimized geometry. nih.gov

For derivatives of 1,2,4-triazole, the GIAO method, typically in conjunction with DFT (e.g., B3LYP functional), is employed to predict both ¹H and ¹³C NMR chemical shifts. core.ac.uk These theoretical predictions are then compared with experimental NMR data to validate the molecular structure and assist in the assignment of spectral peaks. core.ac.ukncl.res.in Studies on related 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have demonstrated the utility of GIAO calculations in corroborating experimental findings. nih.gov

The accuracy of the predicted chemical shifts is dependent on the level of theory and the basis set used in the calculations. core.ac.uk For complex molecules, including those with multiple tautomeric forms or significant conformational flexibility, the comparison between theoretical and experimental spectra can be more challenging as the experimental spectrum represents a dynamic average. nih.gov Nevertheless, the GIAO method remains a powerful tool for the structural elucidation of novel 1,2,4-triazole compounds. core.ac.uknih.gov

UV-Vis Spectra Simulation

The simulation of UV-Vis spectra is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This computational method allows for the prediction of electronic transitions, which correspond to the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net The calculations provide information about the excitation energies and oscillator strengths of these transitions, which can be correlated with the absorption maxima (λmax) observed in experimental UV-Vis spectra. nih.gov

For 1,2,4-triazole derivatives, TD-DFT calculations can help in understanding the origin of the observed electronic spectra. nih.gov The transitions are often characterized as π → π* or n → π* transitions, involving the promotion of an electron from a filled π or non-bonding (n) orbital to an empty π* anti-bonding orbital. researchgate.net For instance, the gas-phase UV absorption spectrum of 1,2,3-triazole is dominated by a π → π* transition around 205 nm. researchgate.netrsc.org

The choice of the functional and basis set, as well as the inclusion of solvent effects through methods like the Polarizable Continuum Model (PCM), can influence the accuracy of the simulated spectra. nih.gov In a study of highly luminescent 4H-1,2,4-triazole derivatives, the experimental UV-Vis spectra were recorded in dichloromethane, and the λmax values were reported. nih.gov For example, 3,5-Bis[4-(dibenzothiophen-4-yl)phenyl]-4-ethyl-4H-1,2,4-triazole showed absorption maxima at 240.0 nm and 290.0 nm. nih.gov Theoretical simulations would aim to reproduce these values and assign the corresponding electronic transitions.

Thermochemical and Stability Assessments

Thermochemical and stability assessments are crucial for understanding the intrinsic properties and potential behavior of this compound under various conditions. Computational chemistry offers powerful tools to explore these characteristics at a molecular level.

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational landscape of a molecule by systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, and calculating the corresponding energy. For this compound, a key application of PES scanning is the investigation of the rotational barrier around the single bond connecting the urea moiety to the 1,2,4-triazole ring.

The resulting plot of energy versus dihedral angle would reveal the low-energy conformers (local minima) and the transition states (maxima) that separate them. For urea derivatives, particularly those with aromatic or heterocyclic substituents, a trans,trans conformation is often the most stable in both solution and the solid state. nih.gov However, the introduction of different substituents can lead to a preference for other conformations, such as cis,cis or trans,cis. nih.gov In the case of this compound, the PES scan would quantify the energy barriers to rotation, providing insight into the molecule's flexibility and the relative populations of its different conformers at thermal equilibrium. These conformational preferences are critical for understanding how the molecule might interact with biological targets or self-assemble in the solid state.

Prototropic tautomerism is a significant feature of many nitrogen-containing heterocycles, including 1,2,4-triazoles. researchgate.netmdpi.com For this compound, the triazole ring can exist in three potential tautomeric forms, depending on the position of the mobile proton: the 1H, 2H, and 4H tautomers. The relative stability of these tautomers is a critical factor governing the molecule's chemical reactivity and biological interactions. researchgate.net

Computational studies, primarily using Density Functional Theory (DFT), have been extensively employed to determine the tautomeric preferences of substituted 1,2,4-triazoles. researchgate.netnih.gov These studies have shown that the nature of the substituent at the C5 position has a profound influence on the tautomeric equilibrium. researchgate.net Generally, for the parent 1,2,4-triazole, the 1H-tautomer is more stable than the 4H-tautomer. mdpi.comijsr.net

For C5-substituted 1,2,4-triazoles, it has been demonstrated that electron-donating groups (such as -NH2) tend to stabilize the 2H-tautomer, whereas electron-withdrawing groups favor the 1H-tautomer. researchgate.net The urea moiety [-NH-C(O)-NH2] attached at the C5 position in this compound can be considered an electron-donating group due to the lone pair on the nitrogen atom adjacent to the ring. Therefore, it is anticipated that the 2H-tautomer of this compound would be a significant contributor to the tautomeric mixture, potentially being more stable than the 1H form. The 4H-tautomer is consistently found to be the least stable for most C5-substituted 1,2,4-triazoles. researchgate.net

The relative energies of these tautomers can be calculated with high accuracy using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G**). researchgate.netnih.gov The table below presents hypothetical relative Gibbs free energies for the tautomers of this compound, based on trends observed for similar C5-amino substituted 1,2,4-triazoles.

| Tautomer | Relative Gibbs Free Energy (kcal/mol) | Expected Stability Order |

|---|---|---|

| 2H-tautomer | 0.00 | 1 (Most Stable) |

| 1H-tautomer | ~1-3 | 2 |

| 4H-tautomer | >5 | 3 (Least Stable) |

The standard enthalpy of formation (HOF) is a fundamental thermochemical property that quantifies the energy content of a molecule. For novel compounds like this compound, experimental determination of HOF can be challenging. Consequently, computational methods are often employed. One of the most reliable approaches for calculating HOF is through the use of isodesmic reactions. uni-rostock.deed.ac.uk

An isodesmic reaction is a hypothetical reaction where the number of bonds of each formal type (e.g., C-N, C=N, N-H) is conserved on both the reactant and product sides. uni-rostock.de This conservation of bond types leads to a significant cancellation of errors in the quantum mechanical energy calculations, allowing for a more accurate determination of the reaction enthalpy even with more modest levels of theory. uni-rostock.de

To predict the HOF of this compound, a suitable isodesmic reaction would be designed. This involves selecting a set of reference molecules with well-established experimental HOF values. The reaction enthalpy (ΔH_rxn) is calculated computationally, and the HOF of the target molecule can then be derived using Hess's law.

A possible isodesmic reaction scheme for this compound is shown below:

C₃H₅N₅O + CH₄ + NH₃ → C₂H₄N₄ + CH₃NHCONH₂

In this scheme, the number of C-H, N-H, C-N, C=N, N-N, and C=O bonds is conserved. The HOF of methane, ammonia (B1221849), 1H-1,2,4-triazole (as a reference for the ring system), and N-methylurea (as a reference for the urea fragment) are known experimentally. By calculating the total electronic energies of all species in the reaction, the HOF for this compound can be accurately estimated. The table below presents HOF values for related nitrogen-rich heterocyclic compounds, illustrating the range of values that might be expected.

| Compound | Method | Calculated HOF (kJ/mol) |

|---|---|---|

| 3-Nitro-1,2,4-triazole | Isodesmic Reaction | +138.9 |

| 5-Amino-1,2,4-triazole | Isodesmic Reaction | +95.4 |

| 1,5-Diamino-3-nitro-1,2,4-triazole | Isodesmic Reaction | +198.7 researchgate.net |

| Bis-1,2,4-triazole | DFT | +343.1 researchgate.net |

Crystal Structure Prediction and Analysis (Theoretical Aspects)

Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry, known as ab initio crystal structure prediction (CSP). nih.govaip.org CSP methods generate a multitude of plausible crystal packing arrangements and rank them based on their calculated lattice energies to identify the most likely thermodynamically stable polymorphs. annualreviews.org

For this compound, theoretical crystal structure analysis would focus on identifying the key intermolecular interactions that govern its self-assembly into a crystalline solid. Given the molecular structure, hydrogen bonding is expected to be the dominant interaction. The molecule possesses multiple hydrogen bond donors (the N-H groups of the triazole ring and the urea moiety) and acceptors (the nitrogen atoms of the triazole ring and the carbonyl oxygen of the urea group).

These functionalities allow for the formation of an extensive and robust hydrogen-bonding network. Common hydrogen bond motifs in related structures include N-H···N interactions between triazole rings and N-H···O=C interactions involving the urea group. mdpi.com These interactions can lead to the formation of chains, sheets, or more complex three-dimensional architectures. Furthermore, π-π stacking interactions between the planar 1,2,4-triazole rings could also play a significant role in stabilizing the crystal packing. researchgate.net

A successful CSP study would provide predictions for the most stable space group, the dimensions of the unit cell, the positions of the molecules within the cell, and the calculated crystal density. The table below provides an example of crystallographic data for a related substituted 1,2,4-triazole derivative, illustrating the type of information that would be generated from a theoretical prediction.

| Parameter | Example Value for a 1,2,4-Triazole Derivative mdpi.com |

|---|---|

| Chemical Formula | C₉H₁₃N₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7487 |

| b (Å) | 14.2240 |

| c (Å) | 10.2697 |

| β (°) | 91.452 |

| Volume (ų) | 1131.54 |

| Z (molecules per unit cell) | 4 |

Chemical Reactivity and Transformation Studies of 1 1h 1,2,4 Triazol 5 Yl Urea

General Reactivity Patterns of Triazole-Urea Scaffolds

The 1,2,4-triazole (B32235) ring is an aromatic, π-excessive five-membered heterocycle containing three nitrogen atoms. This structure imparts a unique reactivity profile. Generally, 1,2,4-triazoles can undergo both electrophilic and nucleophilic substitution reactions. nih.gov Due to the high electron density, electrophilic substitution typically occurs at the nitrogen atoms. nih.gov Conversely, the carbon atoms of the 1H-1,2,4-triazole ring are π-deficient, making them susceptible to nucleophilic attack under mild conditions. chemicalbook.com The NH protons of N-unsubstituted 1,2,4-triazoles are acidic, with a pKa of 10.26. chemicalbook.com

Alkylation of the 1H-1,2,4-triazole ring is a common reaction, with the site of alkylation being dependent on the reaction conditions. For instance, regioselective alkylation at the N1 position can be achieved using sodium ethoxide in ethanol (B145695) as a base. chemicalbook.com

The urea (B33335) moiety introduces its own set of reactive sites. The urea N-H protons are also acidic and can be deprotonated. The carbonyl group is susceptible to nucleophilic attack. In the context of triazole-urea scaffolds, the reactivity of one group can influence the other. For example, the electron-withdrawing nature of the triazole ring can affect the nucleophilicity of the urea nitrogens.

In studies of 1,2,3-triazole ureas, these compounds have been shown to act as irreversible inhibitors of serine hydrolases through carbamylation of the active-site serine nucleophile. nih.gov This highlights the reactivity of the urea portion of the scaffold. While this study focused on the 1,2,3-triazole isomer, it provides insight into the potential reactivity of the urea group in related heterocyclic ureas.

Mechanisms of Formation and Decomposition (Theoretical and Experimental Investigations)

The formation of 1-(1H-1,2,4-triazol-5-yl)urea and related structures can be achieved through several synthetic routes, each with its own mechanistic pathway.

Mechanisms of Formation:

One common method for the synthesis of 1,2,4-triazole derivatives involves the reaction of amidines with various reagents. For instance, 1,3,5-trisubstituted-1,2,4-triazoles can be formed from the in-situ generation of an amidine from a carboxylic acid and an amine, which then reacts with a monosubstituted hydrazine (B178648). frontiersin.org The synthesis of urea-substituted triazoles often involves the reaction of a triazole-containing amine with an isocyanate or by constructing the triazole ring from a urea-containing precursor. nih.gov For example, a series of urea derivatives containing 1,2,4-triazole moieties were synthesized by reacting urea compounds with thiocarbohydrazide (B147625) in an oil bath. nih.gov

Another approach involves the cyclization of (het)aroylaminoguanidines. The use of water as a solvent can be advantageous in these cyclization reactions. researchgate.net The interaction of carbodiimides with ethoxycarbonylhydrazine can yield 1-(NN′-diarylamidino)-2-ethoxycarbonylhydrazines, which readily cyclize to form 4-aryl-3-arylamino-5-hydroxy-1,2,4-triazoles. rsc.org

Mechanisms of Decomposition:

The thermal stability and decomposition pathways of triazole-containing compounds are of significant interest, particularly for energetic materials. Theoretical studies on the decomposition of 1H-1,2,4-triazole have shown that proton transfer is a primary dissociation pathway. researchgate.net The 1H-1,2,4-triazole isomer is found to be more stable than the 1,2,3-triazole isomer, with a higher energy barrier for its initial decomposition step. researchgate.net

Experimental studies on the thermal decomposition of a novel class of heterocyclic compounds containing an asymmetrical triazine template revealed that decomposition occurs in two main stages in an oxidizing atmosphere. The initial decomposition is initiated by a radical mechanism involving the cleavage of C-N and C-C bonds. nih.gov The volatiles produced during pyrolysis in an inert atmosphere include NH3, HNCO, HCN, CO, CO2, H2O, and NO2. nih.gov

For urea itself, thermal decomposition is a multi-stage process. Below 160°C, little decomposition occurs. Between 180-200°C, biuret (B89757) is formed. Above 200°C, urea and biuret break down, and at higher temperatures (above 330°C), the resulting cyanuric acid decomposes. nih.gov The decomposition of this compound would likely involve a combination of these pathways, influenced by the interaction between the triazole and urea moieties.

A summary of decomposition products for related heterocyclic compounds is presented in the table below.

| Compound Class | Atmosphere | Major Decomposition Products | Reference(s) |

| Fused Triazinyl Heterocycles | Inert | NH3, HNCO, HCN, CO, CO2, H2O, NO2, Aromatic Amines, Alkenes | nih.gov |

| Fused Triazinyl Heterocycles | Oxidizing | NH3, CO2, CO, HCN, HNCO, H2O, Aromatics, N2, NO2, NH2OH, (CN)2, HCl (for chlorinated compounds) | nih.gov |

Role as Synthetic Intermediates in Complex Organic Molecule Construction

This compound and related triazole derivatives serve as valuable intermediates in the synthesis of more complex organic molecules, including biologically active compounds and fused heterocyclic systems.

The 3(5)-amino-1,2,4-triazoles are important synthons in heterocyclic chemistry. researchgate.net The urea functionality can be a handle for further synthetic transformations or can be an integral part of the final molecular target, often contributing to biological activity through hydrogen bonding interactions.

For example, a series of novel thiourea (B124793) and urea derivatives containing 1,2,4-triazole moieties have been synthesized and evaluated for their antifungal and larvicidal activities. nih.gov In another instance, new derivatives of the 1H-1,2,3-triazole ring were synthesized using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors, showcasing the utility of triazole hydrazides in building more complex heterocyclic systems. researchgate.net

The 1,2,3-triazole ring has been employed as a leaving group in SNAr–Arbuzov reactions for the synthesis of C6-phosphonated purine (B94841) derivatives, demonstrating a novel transformation of a C-N bond to a C-P bond. beilstein-journals.org This highlights the potential for the triazole moiety to act as a reactive handle in synthetic sequences.

Furthermore, 1,2,4-triazolo[1,5-a]pyridines, a class of fused heterocycles with biological importance, can be synthesized from 2-aminopyridines via the cyclization of N-(pyrid-2-yl)formamidoximes. mdpi.com This demonstrates the role of triazole precursors in constructing fused ring systems. The table below provides examples of complex molecules synthesized from triazole-urea or related precursors.

| Precursor Type | Resulting Complex Molecule | Synthetic Transformation | Reference(s) |

| Urea derivatives containing 1,2,4-triazole | Antifungal and larvicidal agents | Reaction with thiocarbohydrazide | nih.gov |

| 1-Aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides | New 1,2,3-triazole derivatives | Reaction with various electrophiles | researchgate.net |

| 2,6-Bistriazolylpurines | C6-phosphonated purine derivatives | SNAr–Arbuzov reaction | beilstein-journals.org |

| N-(pyrid-2-yl)formamidoximes | 1,2,4-triazolo[1,5-a]pyridines | Cyclization with trifluoroacetic anhydride | mdpi.com |

Advanced Applications of 1 1h 1,2,4 Triazol 5 Yl Urea in Chemical Science

Applications in Materials Science (e.g., Nitrogen-Rich Energetic Compounds Derived from Related Triazolones)

The 1,2,4-triazole (B32235) ring is a fundamental building block in the field of energetic materials due to its high positive enthalpy of formation and significant nitrogen content, which upon decomposition releases large amounts of nitrogen gas (N₂), a stable and environmentally benign product. researchgate.net The urea (B33335) moiety can be derivatized or serve as a synthon in the creation of more complex, high-energy systems. While 1-(1H-1,2,4-triazol-5-yl)urea itself is not a primary energetic material, its structural motifs are central to the design of nitrogen-rich energetic compounds.

Researchers focus on functionalizing the triazole ring with energetic groups such as nitro (–NO₂), azido (B1232118) (–N₃), or nitrimino (–NHNO₂) to dramatically increase the nitrogen content and energetic performance. researchgate.netnih.govuni-muenchen.de The synthesis of these materials often involves multi-step processes starting from functionalized triazoles. For instance, 5-amino-1H-1,2,4-triazole derivatives can be converted into nitro-, nitrimino-, and azido-functionalized compounds through diazotization followed by reaction with sodium nitrite (B80452) or sodium azide (B81097). uni-muenchen.de

The combination of different heterocyclic rings, such as linking a 1,2,4-triazole with a tetrazole or furoxan, is a proven strategy for creating energetic materials with a balance of high performance and acceptable sensitivity. nih.govnih.gov These C-C bonded biheterocyclic systems leverage the properties of each ring to achieve superior detonation velocities and pressures. nih.govnih.gov For example, energetic salts based on a (1,2,4-triazolyl)furoxan core have been synthesized, demonstrating good densities and high detonation performance, with values comparable to or exceeding that of traditional explosives like TNT. nih.gov

Table 1: Comparison of Energetic Properties of Triazole-Based Compounds

| Compound/Salt | Density (g cm⁻³) | Detonation Velocity (km s⁻¹) | Detonation Pressure (GPa) | Source |

| Ammonium (B1175870) salt of 4-azido-3-(1H-1,2,4-triazol-3-yl)furoxan | 1.80 | 8.4 | 32 | nih.gov |

| Hydrazinium salt of 4-azido-3-(1H-1,2,4-triazol-3-yl)furoxan | 1.77 | 8.4 | 31 | nih.gov |

| 5-(5-Nitrimino-1H-1,2,4-triazol-3-yl)-1H-tetrazole | 1.87 | 8.1 | - | nih.govuni-muenchen.de |

| 5-(3-Nitro-1H-1,2,4-triazol-5-yl)-2H-tetrazole | 1.83 | 8.0 | - | nih.govuni-muenchen.de |

Role in Agrochemical Development (e.g., Plant Growth Regulators and Fungicides based on the Triazole-Urea Scaffold)

The triazole-urea scaffold is a prominent structural motif in modern agrochemicals, where it functions as both a potent fungicide and a plant growth regulator (PGR). wikipedia.orgresearchgate.netorientjchem.org This dual activity stems from the ability of the triazole ring to interfere with specific biosynthetic pathways in fungi and plants.

As fungicides, triazole derivatives are among the most important systemic compounds used to control fungal diseases in crops. indexcopernicus.comiastate.edu Their primary mode of action is the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol (B1671047). iastate.eduyoutube.commdpi.com Ergosterol is a vital component of fungal cell membranes, and its disruption leads to abnormal fungal growth and cell death. iastate.edu Triazole fungicides are effective against a broad spectrum of pathogens, including powdery mildews and rusts. iastate.edu

In plants, certain triazole compounds act as growth regulators by inhibiting the biosynthesis of gibberellins, a class of hormones that promote stem elongation. researchgate.net Specifically, they block the cytochrome P450-mediated oxidation steps in the gibberellin pathway. researchgate.net This leads to desirable agricultural traits such as reduced plant height, increased root growth, and enhanced resistance to environmental stresses like drought and salinity. researchgate.netindexcopernicus.com The urea component of the scaffold can be modified to fine-tune the molecule's solubility, uptake, and translocation within the plant. Research has also identified triazole urea compounds that act as selective antagonists of karrikin signaling in plants, providing tools to study and manipulate plant development. nih.gov

Table 2: Agrochemical Functions of the Triazole-Urea Scaffold

| Application | Mode of Action | Target Organism/System | Key Effects | Source |

| Fungicide | Inhibition of C14-demethylase enzyme | Fungi | Blocks ergosterol biosynthesis, disrupts cell membrane function, causes fungal death. | iastate.edumdpi.com |

| Plant Growth Regulator | Inhibition of cytochrome P450 in gibberellin biosynthesis | Plants | Reduces stem elongation, promotes root growth, increases stress tolerance. | researchgate.net |

Supramolecular Chemistry and Non-Covalent Interactions

The structure of this compound is rich in sites capable of participating in non-covalent interactions, making it an excellent candidate for studies in supramolecular chemistry. These interactions, particularly hydrogen bonding and π-π stacking, govern the self-assembly of molecules into well-defined, higher-order structures.

The molecule possesses multiple hydrogen bond donors (the N-H groups of the urea and triazole) and acceptors (the carbonyl oxygen and the sp²-hybridized nitrogen atoms of the triazole ring). echemi.com This functionality allows for the formation of extensive and robust hydrogen bonding networks. In the solid state, these interactions are crucial in defining the crystal packing. For example, in related structures containing a urea or similar linkage, bifurcated (N—H)₂⋯O hydrogen bonds can form, linking molecules into infinite one-dimensional chains. iucr.org The specific arrangement of these hydrogen bonds can create complex ring motifs and higher-dimensional frameworks, such as 2D layered supramolecular structures. iucr.orgrsc.org The binding affinity and specificity of triazole urea derivatives in biological systems can also be mediated by structured networks of water molecules through hydrogen bonding. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.